6-Chloroquinoline-3-carbohydrazide
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Overview
Description
6-Chloroquinoline-3-carbohydrazide is a chemical compound with the molecular formula C10H8ClN3O It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinoline-3-carbohydrazide typically involves the reaction of 6-chloroquinoline-3-carbaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions, often in ethanol, to yield the desired carbohydrazide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Chloroquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Condensation Reactions: It can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as phenylacetylene, PdCl2, triethylamine, and triphenylphosphine in CH3CN at 80°C under an inert atmosphere.
Condensation Reactions: Hydrazine hydrate in ethanol under reflux.
Major Products:
Substitution Reactions: Products like 2-(phenylethynyl)quinoline-3-carbaldehydes.
Condensation Reactions: Hydrazones and related derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential antimalarial agent due to its structural similarity to other quinoline derivatives.
Industry: Utilized in the development of new catalysts for oxidation reactions.
Mechanism of Action
The exact mechanism of action of 6-Chloroquinoline-3-carbohydrazide is not fully elucidated. its biological activity is thought to be related to its ability to interact with various molecular targets, including enzymes and receptors. For instance, its antimicrobial activity may involve the inhibition of key bacterial enzymes .
Comparison with Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Shares a similar quinoline core but differs in functional groups.
2-Oxo-1,2-dihydroquinoline-3-carbaldehyde: Another quinoline derivative with different reactivity and applications.
Uniqueness: 6-Chloroquinoline-3-carbohydrazide is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its ability to form hydrazones and undergo substitution reactions makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H8ClN3O |
---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
6-chloroquinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H8ClN3O/c11-8-1-2-9-6(4-8)3-7(5-13-9)10(15)14-12/h1-5H,12H2,(H,14,15) |
InChI Key |
COQKDAAONXOLDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Cl)C(=O)NN |
Origin of Product |
United States |
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